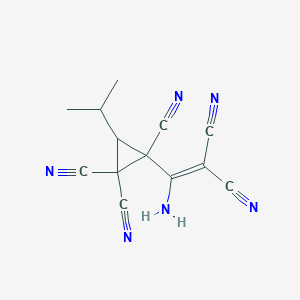![molecular formula C14H7FN8S B14943045 3-(3-Fluorophenyl)-6-{[1,2,3,4]tetrazolo[1,5-a]pyridin-8-yl}-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14943045.png)
3-(3-Fluorophenyl)-6-{[1,2,3,4]tetrazolo[1,5-a]pyridin-8-yl}-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Fluorophenyl)-6-[1,2,3,4]tetraazolo[1,5-a]pyridin-8-yl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields, including medicinal chemistry and materials science. The compound consists of multiple fused rings, including a fluorophenyl group, a tetraazolo-pyridine moiety, and a triazolo-thiadiazole scaffold, which contribute to its diverse chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-fluorophenyl)-6-[1,2,3,4]tetraazolo[1,5-a]pyridin-8-yl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multi-step reactions starting from readily available precursors. One common approach includes the following steps:
Formation of the Tetraazolo-Pyridine Moiety: This can be achieved by cyclization of appropriate hydrazine derivatives with pyridine carboxylic acids under acidic conditions.
Introduction of the Fluorophenyl Group: This step involves the nucleophilic aromatic substitution reaction of a fluorobenzene derivative with the tetraazolo-pyridine intermediate.
Construction of the Triazolo-Thiadiazole Scaffold: This is typically done through a cyclization reaction involving thiosemicarbazide and appropriate aldehydes or ketones under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) or the azole rings, leading to the formation of amines or reduced heterocycles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions such as reflux or microwave irradiation.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines, reduced heterocycles.
Substitution Products: Various functionalized derivatives depending on the substituents introduced.
科学的研究の応用
Chemistry
Catalysis: The compound’s unique structure makes it a potential candidate for use as a catalyst in organic reactions.
Material Science: Its stability and electronic properties are of interest for the development of new materials, including conductive polymers and sensors.
Biology and Medicine
Antimicrobial Agents: The compound has shown potential as an antimicrobial agent due to its ability to disrupt microbial cell walls.
Anticancer Research: Preliminary studies suggest that it may inhibit the growth of certain cancer cell lines by interfering with cellular signaling pathways.
Industry
Explosives: Due to its energetic properties, it can be used in the formulation of high-energy materials for industrial applications.
Dyes and Pigments: The compound’s chromophoric properties make it suitable for use in dyes and pigments.
作用機序
The mechanism by which 3-(3-fluorophenyl)-6-[1,2,3,4]tetraazolo[1,5-a]pyridin-8-yl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole exerts its effects is largely dependent on its interaction with molecular targets. For instance:
Antimicrobial Action: It disrupts microbial cell walls by interacting with essential enzymes and proteins.
Anticancer Activity: It inhibits cellular signaling pathways, leading to apoptosis or cell cycle arrest in cancer cells.
類似化合物との比較
Similar Compounds
- 3-(3-Fluorophenyl)-6-[1,2,3,4]tetraazolo[1,5-a]pyridin-8-yl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- 3-(3-Chlorophenyl)-6-[1,2,3,4]tetraazolo[1,5-a]pyridin-8-yl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- 3-(3-Bromophenyl)-6-[1,2,3,4]tetraazolo[1,5-a]pyridin-8-yl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Uniqueness
The presence of the fluorophenyl group in 3-(3-fluorophenyl)-6-[1,2,3,4]tetraazolo[1,5-a]pyridin-8-yl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole imparts unique electronic properties, making it more reactive in certain chemical reactions compared to its chloro- and bromo- counterparts. Additionally, the fluorine atom can enhance the compound’s biological activity by increasing its lipophilicity and membrane permeability.
特性
分子式 |
C14H7FN8S |
|---|---|
分子量 |
338.32 g/mol |
IUPAC名 |
3-(3-fluorophenyl)-6-(tetrazolo[1,5-a]pyridin-8-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C14H7FN8S/c15-9-4-1-3-8(7-9)11-16-18-14-23(11)19-13(24-14)10-5-2-6-22-12(10)17-20-21-22/h1-7H |
InChIキー |
IVBJTTPFJFYABR-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)F)C2=NN=C3N2N=C(S3)C4=CC=CN5C4=NN=N5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4,8-dimethoxy-1H-[1,3]dioxolo[4,5-f]benzotriazole](/img/structure/B14942979.png)
![6-(1H-pyrazol-1-ylmethyl)-3-(thiophen-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14942984.png)
![4-(4-fluorophenyl)-1-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B14942990.png)
![1-(2-chlorobenzyl)-3-hydroxy-3-[2-oxo-2-(3,4,5-trimethoxyphenyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B14942996.png)
![Ethyl 5-{1-(1,3-benzodioxol-5-yl)-3-[(4-fluorobenzyl)amino]-3-oxopropyl}-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate](/img/structure/B14943008.png)
![1,3-diamino-10-(3-bromophenyl)-9-oxo-6,8,9,10-tetrahydro-7H-chromeno[3,2-c]pyridine-4-carbonitrile](/img/structure/B14943015.png)
![3-{[(3-methoxyphenyl)amino]methyl}-1-[3-(trifluoromethyl)benzyl]-1H-1,2,4-triazol-5-ol](/img/structure/B14943022.png)
![4-nitro-7-phenyl-8H-imidazo[4,5-e][2,1,3]benzoxadiazole](/img/structure/B14943029.png)

![7-(4-hydroxy-3-methoxyphenyl)-1-(3-methoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one](/img/structure/B14943040.png)
![1-(4-Fluorophenyl)-3-{[1-(5-nitropyridin-2-yl)piperidin-4-yl]amino}pyrrolidine-2,5-dione](/img/structure/B14943057.png)
![N-benzyl-7,10-dimethyl-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B14943065.png)
![3-[6-(1-Ethyl-3,5-dimethylpyrazol-4-yl)-[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-3-yl]pyridine](/img/structure/B14943069.png)
![6-(4-Fluorophenyl)-3-(thiophen-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14943078.png)
